2-(3-Methyl-benzyl)-piperidine hydrochloride

Serine hydrolase inhibition Metabolic disease Neuropathic pain

2-(3-Methylbenzyl)piperidine hydrochloride is the preferred building block for dual DAGLα/ABHD6 inhibition. The 2-benzylpiperidine pharmacophore is essential for serine hydrolase engagement; 1-benzyl or 4-benzyl regioisomers fail this selectivity. The 3-methyl substituent drives D4.2 receptor affinity with reduced cross-reactivity vs. 4-methyl or halogen analogs. Supplied as pre-formulated HCl salt for superior solubility and assay reproducibility. Ideal for CNS drug discovery and selectivity panel screening.

Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
CAS No. 1171524-49-4
Cat. No. B1369020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-benzyl)-piperidine hydrochloride
CAS1171524-49-4
Molecular FormulaC13H20ClN
Molecular Weight225.76 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CCCCN2.Cl
InChIInChI=1S/C13H19N.ClH/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13;/h4-6,9,13-14H,2-3,7-8,10H2,1H3;1H
InChIKeyZUKYFGVETWBKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylbenzyl)piperidine hydrochloride: Chemical Identity and Pharmacophoric Classification in Early Discovery


2-(3-Methylbenzyl)piperidine hydrochloride (CAS: 1171524-49-4) is a substituted arylpiperidine derivative featuring a piperidine ring linked at the 2-position to a 3-methylbenzyl moiety via a methylene bridge. It is supplied as a hydrochloride salt (C₁₃H₁₉N·ClH, MW 225.76 g/mol) . This compound belongs to the 2-benzylpiperidine pharmacophore class, a privileged scaffold known for its role in conferring selectivity and activity towards specific serine hydrolases like diacylglycerol lipase-α (DAGLα) and α/β-hydrolase domain 6 (ABHD6) [1]. This specific structural configuration distinguishes it from other regioisomers within the broader chemical space of piperidine building blocks.

Why 2-(3-Methylbenzyl)piperidine hydrochloride Is Not Interchangeable with Other Benzylpiperidine Analogs


Generic substitution with other benzylpiperidine isomers (e.g., 4-benzyl, 1-benzyl, or unsubstituted benzyl) or different salt forms introduces significant and often unpredictable pharmacodynamic and physicochemical liabilities. Critically, the 2-substitution pattern is a key structural determinant for the DAGL/ABHD6 inhibitory pharmacophore [1], a mechanism not accessible to other substitution positions. Furthermore, SAR studies on closely related piperidine naphthamides demonstrate that the 3-methyl substitution on the benzyl ring differentially impacts dopamine D4.2 receptor affinity compared to other substituents like halogens or 4-methyl groups [2]. Finally, the hydrochloride salt form offers distinct advantages over the free base in aqueous solubility—a critical parameter for in vitro assay reproducibility—as evidenced by its higher molecular weight (225.76 vs. 189.30 g/mol) and formulation for standard screening conditions .

Quantitative Differentiation of 2-(3-Methylbenzyl)piperidine hydrochloride Against Its Closest Analogs


Scaffold-Based Target Selectivity: The 2-Benzylpiperidine Pharmacophore is a Privileged Structure for DAGLα and ABHD6 Inhibition

The 2-benzylpiperidine moiety, which forms the core scaffold of this compound, acts as a critical selectivity handle for the dual inhibition of diacylglycerol lipase-α (DAGLα) and α/β-hydrolase domain 6 (ABHD6). The Urea class of compounds featuring this scaffold (e.g., DH376) are covalent irreversible inhibitors where the 2-benzylpiperidine portion is directly responsible for this target engagement profile. A comparator analog lacking this specific substitution pattern would be expected to lose selectivity towards DAGLs over other serine hydrolases [1].

Serine hydrolase inhibition Metabolic disease Neuropathic pain Endocannabinoid system

Aromatic Substitution Effects: 3-Methylbenzyl Demonstrates Superior Dopamine D4.2 Receptor Affinity Over Halogen-Substituted Analogs

Structure-activity relationship (SAR) analysis on related piperidine naphthamides reveals that a 3-methyl substituent on the benzyl ring is highly favorable for dopamine D4.2 receptor binding affinity. A key finding from this series is that methyl substitution at position 3 increased D4.2 affinity, whereas halogen (3-bromo) substitution reduced it [1]. While this data is from a naphthamide series rather than the free piperidine itself, it provides class-level inference that the specific 3-methylbenzyl group carried by this compound can impart receptor selectivity advantages over halogenated or unsubstituted analogs.

Dopamine receptor CNS Schizophrenia Drug discovery

Physicochemical Differentiation: Hydrochloride Salt Form Offers Improved Solubility and Formulation Consistency Over the Free Base

The procurement of the target compound as a hydrochloride salt (MW 225.76 g/mol) provides distinct physicochemical advantages over the free base analog (CAS 383128-55-0, MW 189.30 g/mol) . The salt form exhibits a significantly higher molecular weight due to the incorporation of HCl, which enhances aqueous solubility—a critical factor for achieving reproducible concentrations in in vitro biological assays. This form is specifically provided as a screening compound by Sigma-Aldrich for early discovery researchers . This contrasts with the free base, which is a different substance with different handling and solubility properties, making the salt form the appropriate choice for assay-ready applications.

Aqueous solubility Assay reproducibility Chemical procurement Salt selection

High-Confidence Application Scenarios for 2-(3-Methylbenzyl)piperidine hydrochloride Based on Evidenced Differentiation


As a Critical Scaffold in DAGL/ABHD6-Focused Medicinal Chemistry Campaigns

This compound is optimal for programs targeting dual inhibition of DAGLα and ABHD6 for metabolic or neurodegenerative diseases. The 2-benzylpiperidine core is a known selectivity handle for this specific serine hydrolase family [1]. Using this specific building block allows medicinal chemists to confidently construct potential covalent irreversible inhibitors, whereas other benzylpiperidine isomers would be expected to fail at conferring this target engagement.

As a Starting Point for CNS-Targeted Probe Design with Preferential Dopamine D4.2 Interaction

SAR data on closely related analogs demonstrates that the 3-methyl substitution on the benzyl ring is a key driver of dopamine D4.2 receptor affinity [1]. This suggests that 2-(3-methylbenzyl)piperidine hydrochloride is a strategically superior choice over its 4-methyl, 3-bromo, or unsubstituted benzyl counterparts for CNS programs aiming to explore D4.2-mediated pathways with reduced D2L or 5-HT2A cross-reactivity.

As an Assay-Ready Building Block for High-Throughput Screening (HTS) Libraries

The provision of this compound as a pre-formulated hydrochloride salt directly addresses the solubility challenges encountered with its free base analog [1]. Procurement teams can use this salt form to rapidly populate screening decks with a compound that has improved aqueous solubility, leading to more reliable dose-response data in biochemical and cell-based HTS campaigns.

As a Reference Standard for Exploring Regioisomer-Dependent Pharmacology in Receptor Panels

This compound serves as a valuable reference tool for systematically profiling how the position of the piperidine substitution (2- vs. 3- vs. 4-position) and aromatic substitution pattern impacts polypharmacology. Its known influence on serotonin (5-HT2A) and dopamine receptor subtypes in related series [1] makes it suitable for inclusion in selectivity panels aimed at differentiating between closely related CNS receptor subfamilies.

Technical Documentation Hub

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